N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
Description
This compound belongs to the 1,3,4-thiadiazole class, characterized by a sulfur-containing heterocyclic core. Its structure includes:
- A 1,3,4-thiadiazol-2-yl ring substituted at the 5-position with a sulfanyl group linked to a 2-(2,4-dimethylanilino)-2-oxoethyl moiety.
- A cyclohexanecarboxamide group at the 2-position of the thiadiazole ring.
Properties
IUPAC Name |
N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S2/c1-12-8-9-15(13(2)10-12)20-16(24)11-26-19-23-22-18(27-19)21-17(25)14-6-4-3-5-7-14/h8-10,14H,3-7,11H2,1-2H3,(H,20,24)(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJPQSRLEGEHCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3CCCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is a compound that belongs to the thiadiazole family, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound based on existing literature and research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 414.46 g/mol |
| Molecular Formula | C20H19N4O3S |
| LogP | 2.9087 |
| Polar Surface Area | 76.866 Ų |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 2 |
These properties suggest that the compound is relatively lipophilic and may exhibit significant interactions with biological membranes.
Antimicrobial Activity
Research indicates that compounds containing the thiadiazole scaffold exhibit notable antimicrobial properties. A study highlighted that related thiadiazole derivatives showed effective antibacterial activity against various pathogens, including Xanthomonas axonopodis and Xanthomonas oryzae, with median effective concentration (EC50) values significantly lower than traditional antibiotics like thiodiazole copper .
Anticancer Activity
Thiadiazole derivatives have been extensively studied for their anticancer potential. For instance, compounds similar to this compound have demonstrated varying degrees of cytotoxicity against human cancer cell lines. One study reported IC50 values in the range of 0.74–10 μg/mL against several cancer types, indicating promising anticancer activity .
Antioxidant Activity
The antioxidant potential of thiadiazole derivatives has also been documented. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. The presence of specific functional groups within the thiadiazole structure enhances this activity, making them potential candidates for developing antioxidant therapies .
Case Studies
- Antibacterial Evaluation
- Cytotoxicity Studies
-
Antioxidant Screening
- A comparative study assessed the antioxidant capacities of multiple thiadiazole compounds using DPPH radical scavenging assays. The results indicated a strong correlation between structural features and antioxidant efficacy, suggesting that modifications in the thiadiazole ring could enhance biological activity .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key analogues and their properties are summarized below:
Key Observations:
- Yield and Stability: Benzylthio derivatives (e.g., 5h, 5m) exhibit higher yields (85–88%) compared to chlorobenzyl variants (74–82%), suggesting steric and electronic factors influence reaction efficiency .
- Melting Points: Methoxy-substituted compounds (e.g., 5k, 5l) have lower melting points (~135–140°C) than alkylthio derivatives (e.g., 5g: 168–170°C), likely due to reduced crystallinity from polar groups .
- Lipophilicity: The target compound’s cyclohexane group may enhance membrane permeability compared to aromatic substituents (e.g., benzyl, thiophene) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
